Brorphine-d7 is synthesized from precursor compounds typically used in the production of other synthetic opioids. Its classification falls within the category of novel psychoactive substances, specifically as a potent μ-opioid receptor agonist. The presence of deuterium in its structure allows for enhanced tracking in metabolic studies, making it valuable for research into opioid metabolism and pharmacokinetics.
The synthesis of brorphine-d7 involves several steps, typically starting from commercially available precursors. A common approach includes the use of halogenated phenethylamines and piperidones as starting materials. The reaction conditions often involve:
The synthesis process has been documented to yield moderate to excellent purity levels, with careful monitoring through techniques like liquid chromatography-mass spectrometry (LC-MS) .
Brorphine-d7 has a complex molecular structure characterized by a piperidine ring and a substituted phenethyl moiety. The incorporation of deuterium atoms allows for differentiation from non-deuterated analogs during analytical assessments.
Brorphine-d7 undergoes various chemical reactions typical of opioids, including:
The identification of metabolites can be achieved through advanced techniques such as LC-HR-MS/MS, which provides detailed insights into the metabolic fate of brorphine-d7 in biological systems .
Brorphine-d7 acts primarily as an agonist at the μ-opioid receptor, leading to analgesic effects. It also shows partial agonistic activity at the κ-opioid receptor. The mechanism involves:
Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) emerged as a novel synthetic opioid in 2019, rapidly appearing in forensic casework across the United States, Canada, Belgium, and Sweden following the temporary scheduling of isotonitazene in 2020 [1] [5]. Structurally distinct from fentanyl analogs, brorphine exhibits high potency as a full µ-opioid receptor agonist, with pharmacological effects exceeding morphine [1] . Its molecular architecture combines a benzimidazolone core with a 4-bromophenethylpiperidine moiety, evading early generic legislation targeting fentanyl derivatives [1]. By 2020, brorphine was implicated in at least seven post-mortem cases in the United States, often co-detected with fentanyl, flualprazolam, or heroin [5] .
Brorphine-d7, a deuterium-stabilized analog, was developed to support forensic and pharmacological research. This isotopologue incorporates seven deuterium atoms at aromatic and aliphatic positions (4-bromophenyl-D₄ and ethyl-D₃), preserving brorphine’s receptor binding affinity while altering its mass spectrometry signature [8]. The synthesis leverages copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach isotopic labels without disrupting the pharmacophore [6].
Isotopic labeling enables precise tracking of drug distribution, metabolism, and receptor interactions. Deuterated analogs like brorphine-d7 exhibit identical receptor binding kinetics to their non-deuterated counterparts but provide distinct analytical advantages due to mass shifts in spectroscopic techniques [6] [8]. For example, liquid chromatography high-resolution mass spectrometry (LC-HRMS) distinguishes brorphine-d7 (molecular weight 407.36 g/mol) from endogenous compounds and structural analogs through accurate mass differences [8].
The development of brorphine-d7 addresses three critical research needs:
Table 1: Analytical Advantages of Brorphine-d7 Over Non-Labeled Brorphine
Application | Brorphine (C₂₀H₂₂BrN₃O) | Brorphine-d7 (C₂₀D₇H₁₅BrN₃O) | Research Impact |
---|---|---|---|
Mass Spectrometry (MS) | m/z 404.07 [M+H]⁺ | m/z 411.12 [M+H]⁺ | Eliminates isobaric interferences |
Receptor Binding Assays | Kᵢ ≈ 50 nM (MOR) | Kᵢ ≈ 50 nM (MOR) | Enables competitive binding studies |
Metabolic Stability Studies | t₁/₂ = 2.3 h (human hepatocytes) | t₁/₂ = 2.5 h (human hepatocytes) | Quantifies isotope effects on clearance |
Brorphine occupies a unique niche between fentanyl analogs and nitazenes (2-benzylbenzimidazole opioids) in synthetic opioid research. While structurally dissimilar to fentanyl—lacking the phenylpiperidine core—brorphine shares functional similarities as a high-efficacy µ-opioid receptor agonist [1] [3]. Unlike nitazenes (e.g., isotonitazene, 40× more potent than fentanyl), brorphine exhibits moderate potency but greater metabolic stability [4] . This intermediate profile positions it as a valuable comparator in structure-activity relationship (SAR) studies.
Brorphine-d7 facilitates three key research applications within this paradigm:
Table 2: Pharmacological Classification of Brorphine Relative to Major Synthetic Opioid Classes
Parameter | Fentanyl Analogs | Nitazenes | Brorphine |
---|---|---|---|
Core Structure | Phenylpiperidine | 2-Benzylbenzimidazole | Benzimidazolone-piperidine |
Representative Potency (vs. Morphine) | 50–100× (Fentanyl) 10,000× (Carfentanil) | 500× (Isotonitazene) 800× (Other nitazenes) | > Morphine (Exact multiple undefined) |
β-Arrestin2 Recruitment | Low efficacy | High efficacy | Moderate efficacy |
Regulatory Status (US) | Schedule I/II | Schedule I | Temporary Schedule I (2021) |
The emergence of brorphine-d7 exemplifies a broader trend toward deuterated research chemicals for forensic and mechanistic studies. As non-fentanyl opioids proliferate—evading both legislation and conventional detection methods—isotopically labeled standards become indispensable for public health responses to the evolving opioid crisis [3] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: